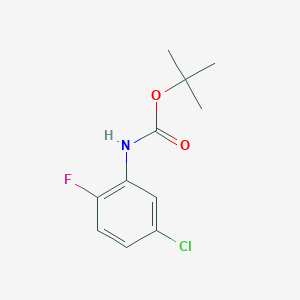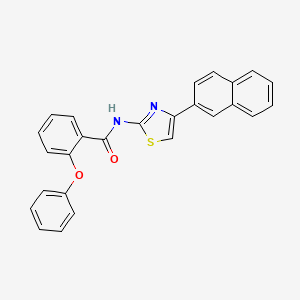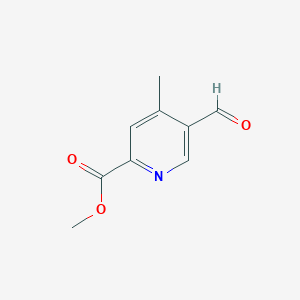
2-Hydroxy-4-methylpentanenitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Hydroxy-4-methylpentanenitrile is an organic compound with the molecular formula C6H11NO. It is a hydroxynitrile, which means it contains both a hydroxyl group (-OH) and a nitrile group (-CN). This compound is optically active and can be produced using specific enzymes like (S)-hydroxynitrile lyase from Manihot esculenta .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2-Hydroxy-4-methylpentanenitrile can be synthesized through the addition of hydrogen cyanide to aldehydes or ketonesFor example, the addition of hydrogen cyanide to 4-methylpentan-2-one results in the formation of this compound .
Industrial Production Methods
In industrial settings, the production of this compound typically involves the use of hydrogen cyanide and appropriate aldehydes or ketones under controlled conditions to ensure safety and maximize yield. The reaction is usually carried out in the presence of a base to facilitate the addition of the cyanide ion to the carbonyl compound .
Analyse Chemischer Reaktionen
Types of Reactions
2-Hydroxy-4-methylpentanenitrile undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The nitrile group can be reduced to form an amine.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Lithium aluminum hydride (LiAlH4) is often used to reduce the nitrile group to an amine.
Major Products Formed
Oxidation: 2-Oxo-4-methylpentanenitrile
Reduction: 2-Hydroxy-4-methylpentylamine
Substitution: 2-Chloro-4-methylpentanenitrile
Wissenschaftliche Forschungsanwendungen
2-Hydroxy-4-methylpentanenitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound’s optically active nature makes it useful in studying enzyme-catalyzed reactions and stereochemistry.
Medicine: It can be used in the development of pharmaceuticals, particularly those involving nitrile and hydroxyl functionalities.
Industry: It serves as a building block for the synthesis of agrochemicals and other industrial chemicals
Wirkmechanismus
The mechanism of action of 2-hydroxy-4-methylpentanenitrile involves its functional groups:
Hydroxyl Group: Participates in hydrogen bonding and can undergo oxidation or substitution reactions.
Nitrile Group: Acts as an electrophile and can be reduced to form amines or undergo nucleophilic addition reactions
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Hydroxy-2-methylpentanenitrile: Similar structure but with a different position of the hydroxyl group.
2-Hydroxy-4-methylbutanenitrile: Similar structure but with a shorter carbon chain.
2-Hydroxy-4-methylhexanenitrile: Similar structure but with a longer carbon chain
Uniqueness
2-Hydroxy-4-methylpentanenitrile is unique due to its specific combination of functional groups and its optically active nature, which makes it particularly useful in stereochemical studies and enzyme-catalyzed reactions .
Eigenschaften
IUPAC Name |
2-hydroxy-4-methylpentanenitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO/c1-5(2)3-6(8)4-7/h5-6,8H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAQDYBJHNGGTLI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C#N)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
113.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(1-(6-fluorobenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B2698865.png)




![8-(3-Bromo-5-ethoxy-4-hydroxyphenyl)-3-(4-chlorophenyl)-6-oxo-2,3,4,6,7,8-hexahydropyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile](/img/structure/B2698871.png)
![3,5-Dimethyl-1-[5-methyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-yl]piperidine](/img/structure/B2698872.png)

amine](/img/structure/B2698876.png)
![4-[(Z)-2-cyano-3-(2-methoxyanilino)-3-oxoprop-1-enyl]benzoic acid](/img/structure/B2698878.png)
![ethyl 2-(2-((1-(2-(3,4-dimethylbenzamido)ethyl)-1H-indol-3-yl)thio)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2698879.png)
